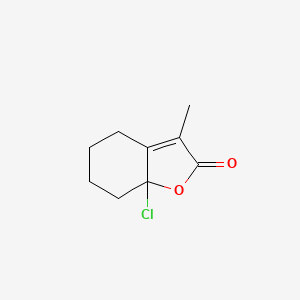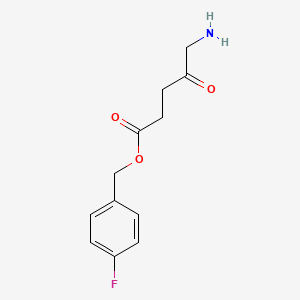![molecular formula C35H37N3O3 B14241654 Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate CAS No. 415900-77-5](/img/structure/B14241654.png)
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is a chemical compound known for its unique structure and properties. This compound features a carbazole moiety, which is a heterocyclic aromatic organic compound, and an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond. The presence of these groups imparts specific photochemical and thermal stability, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the reaction of carbazole with an appropriate alkylating agent.
Azo Coupling Reaction: The next step involves the formation of the azo group. This is typically done by diazotization of an aromatic amine followed by coupling with a phenol or aniline derivative.
Esterification: The final step involves the esterification of the resulting azo compound with octanol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.
化学反応の分析
Types of Reactions
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole and benzoate moieties.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a component in organic electronic devices.
作用機序
The mechanism of action of Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is largely dependent on its interaction with molecular targets. The carbazole moiety can interact with various biological molecules through π-π stacking and hydrogen bonding. The azo group can undergo photoisomerization, which can be exploited in applications such as molecular switches and sensors. The ester linkage provides flexibility and enhances the compound’s solubility in organic solvents.
類似化合物との比較
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative with similar photochemical properties.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in organic light-emitting diodes (OLEDs).
9-Vinylcarbazole: Used in the production of polymers with high charge carrier mobility.
Uniqueness
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is unique due to its combination of a carbazole moiety and an azo group, which imparts both photochemical stability and the ability to undergo photoisomerization. This makes it particularly valuable in applications requiring both stability and responsiveness to light.
特性
CAS番号 |
415900-77-5 |
|---|---|
分子式 |
C35H37N3O3 |
分子量 |
547.7 g/mol |
IUPAC名 |
octyl 4-[[4-(2-carbazol-9-ylethoxy)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C35H37N3O3/c1-2-3-4-5-6-11-25-41-35(39)27-16-18-28(19-17-27)36-37-29-20-22-30(23-21-29)40-26-24-38-33-14-9-7-12-31(33)32-13-8-10-15-34(32)38/h7-10,12-23H,2-6,11,24-26H2,1H3 |
InChIキー |
XDXFGWNDXGOMGH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
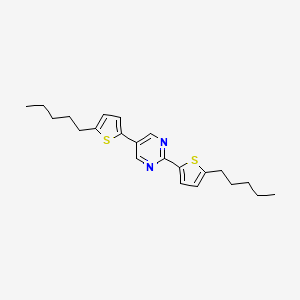
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
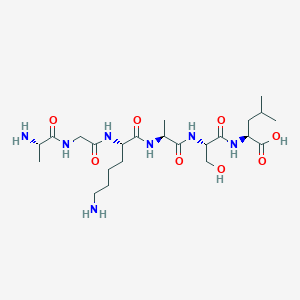
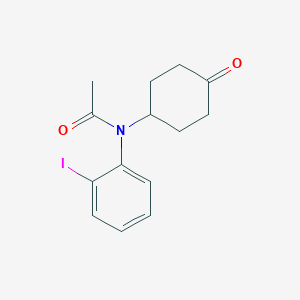
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
